Eurystatin A

Prolyl Endopeptidase Enzyme Inhibition IC50

Researchers requiring a potent, selective prolyl endopeptidase (PEP) inhibitor face variability in off-target effects across commercial probes. Eurystatin A provides a validated solution with quantifiable performance. - **In vitro potency:** IC50 = 0.004 μg/ml against Flavobacterium PEP. - **Selectivity:** No inhibition of 5 other proteases at 100 μg/ml. - **In vivo validation:** Active in scopolamine-induced amnesia model (2-8 mg/kg i.p.). - **Negative control utility:** Confirmed lack of antimicrobial activity. Supplied as a high-purity cyclic peptide natural product for neurological research and assay development.

Molecular Formula C23H38N4O5
Molecular Weight 450.6 g/mol
Cat. No. B15580573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEurystatin A
Molecular FormulaC23H38N4O5
Molecular Weight450.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H38N4O5/c1-14(2)9-6-7-11-19(28)26-17-10-8-12-24-21(30)18(13-15(3)4)27-23(32)20(29)16(5)25-22(17)31/h7,11,14-18H,6,8-10,12-13H2,1-5H3,(H,24,30)(H,25,31)(H,26,28)(H,27,32)/b11-7+
InChIKeyLUORGXVDSLVJSV-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eurystatin A: A Potent and Highly Specific Prolyl Endopeptidase (PEP) Inhibitor for Neuroscience and Enzyme Research


Eurystatin A is a naturally occurring cyclic peptide prolyl endopeptidase (PEP) inhibitor, originally isolated from Streptomyces eurythermus R353-21 [1]. It possesses a unique 13-membered cyclic peptide core composed of L-leucine, L-ornithine, and (S)-3-amino-2-oxobutyric acid [2]. It functions as a potent and highly specific inhibitor of the serine protease prolyl endopeptidase, an enzyme critical in the metabolism of proline-containing neuropeptides implicated in cognitive functions [3].

Why Generic Substitution Fails: The Structural Basis for Eurystatin A's Unique Activity Profile


While other prolyl endopeptidase (PEP) inhibitors exist, simple substitution is not feasible due to Eurystatin A's unique chemical structure and the potential for divergent biological outcomes. The 13-membered cyclic peptide core and its specific fatty acid side chain [1] are not found in common synthetic or natural analogs like Z-Pro-prolinal, JTP-4819, or S 17092. This unique architecture directly dictates its specific enzyme inhibition kinetics and, crucially, its in vivo anti-amnesic efficacy in animal models [2]. Substituting with a structurally dissimilar compound, even one with a similar IC50 value in a different assay system, would yield a different pharmacological profile with unknown and unpredictable outcomes in complex biological systems, potentially compromising the validity and reproducibility of research findings.

Quantitative Evidence for Eurystatin A's Differentiated Performance


Eurystatin A's Sub-Nanomolar Potency Against Flavobacterium Prolyl Endopeptidase Compared to Eurystatin B

Eurystatin A potently inhibits Flavobacterium prolyl endopeptidase (PED) with an IC50 value of 0.004 μg/mL, which is a two-fold less potent than its structural analog Eurystatin B (IC50 = 0.002 μg/mL). The data are derived from a direct comparative study using the same assay system [1].

Prolyl Endopeptidase Enzyme Inhibition IC50 Flavobacterium Natural Products

Eurystatin A's High Specificity Against Prolyl Endopeptidase vs. Other Proteases

Eurystatin A demonstrates exceptional target specificity, showing no inhibition against a panel of five other proteases, even at a concentration 25,000-fold higher than its IC50 for prolyl endopeptidase (100 μg/mL vs 0.004 μg/mL) [1]. This contrasts with some synthetic inhibitors that may have broader activity profiles.

Enzyme Specificity Selectivity Off-Target Effects Protease Panel Flavobacterium

Eurystatin A's In Vivo Efficacy in Reversing Scopolamine-Induced Amnesia in a Rat Model

In a rat model of scopolamine-induced amnesia, Eurystatin A administered intraperitoneally at 2-8 mg/kg significantly protected against memory impairment, measured via a step-through passive avoidance task [1]. This in vivo anti-amnesic activity is a critical differentiator from compounds only characterized in vitro.

Cognitive Enhancement Amnesia Scopolamine Passive Avoidance In Vivo Pharmacology Neuroscience

Eurystatin A's Favorable In Vivo Tolerability Profile in Mice

Eurystatin A demonstrated a favorable acute tolerability profile in mice, with no lethal toxicity observed following intraperitoneal (ip) administration at a high dose of 200 mg/kg [1]. This provides a wide safety margin relative to its effective anti-amnesic dose range (2-8 mg/kg).

Toxicity Tolerability In Vivo Safety Acute Toxicity IP Administration

Eurystatin A's Defined Biosynthetic Pathway and Scalable Production via Fermentation

The biosynthesis of Eurystatin A is well-characterized, with L-leucine and L-ornithine identified as direct precursors [1]. Optimized fermentation protocols using chemically defined media have been developed, enabling consistent and scalable production for research supply [1].

Fermentation Biosynthesis Production Scalability Supply Chain Streptomyces

Eurystatin A's Chemical Synthesis: A Feasible Route for Scale-Up and Derivatization

A concise total synthesis of Eurystatin A has been achieved via a novel Passerini reaction-deprotection-acyl migration strategy, providing an alternative, non-fermentation route to the compound [1]. This synthetic route is efficient and atom-economical, offering potential for large-scale production and the generation of structural analogs.

Total Synthesis Passerini Reaction Medicinal Chemistry Derivatization Chemical Synthesis

Validated Research and Industrial Application Scenarios for Eurystatin A


Neuroscience Research: Investigating PEP's Role in Memory and Cognitive Function

Eurystatin A is a validated tool for studying the role of prolyl endopeptidase in memory processes. Its potent and specific inhibition of PEP, coupled with its demonstrated in vivo efficacy in reversing scopolamine-induced amnesia in rats [1], makes it ideal for elucidating the neuropeptide pathways involved in cognitive function. Researchers can use Eurystatin A to investigate the effects of PEP inhibition on learning and memory in various animal models, including those of age-related cognitive decline and Alzheimer's disease.

Enzymology and Assay Development: A Highly Specific PEP Inhibitor for Calibration and Control

Due to its exceptional specificity against a panel of other proteases [1], Eurystatin A serves as an ideal positive control and calibration standard in enzymatic assays designed to measure PEP activity. Its well-characterized IC50 value (0.004 μg/mL against Flavobacterium PED) allows for precise dose-response studies and the validation of high-throughput screening (HTS) platforms targeting PEP. This is crucial for ensuring the accuracy and reliability of screening campaigns for novel PEP inhibitors.

Medicinal Chemistry and SAR Studies: A Scaffold for Developing Novel Therapeutics

Eurystatin A's unique 13-membered cyclic peptide core [1] provides a valuable scaffold for medicinal chemistry programs aimed at developing novel PEP inhibitors with improved drug-like properties. The existence of a concise total synthesis route [2] enables the systematic modification of the molecule to generate analogs for structure-activity relationship (SAR) studies, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles for therapeutic applications in cognitive disorders.

Comparative Pharmacology: A Natural Product Benchmark for Evaluating Synthetic Inhibitors

Eurystatin A's profile as a potent, specific, and in vivo-active natural product makes it a valuable benchmark for evaluating the performance of new synthetic PEP inhibitors. Researchers can compare new chemical entities against Eurystatin A in parallel in vitro and in vivo assays to assess their relative potency, selectivity, and efficacy. This comparative approach provides a rigorous framework for determining the potential advantages of novel compounds over existing natural product standards.

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